molecular formula C18H19N3O2 B5678856 2-ethoxy-3-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine

2-ethoxy-3-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine

Cat. No. B5678856
M. Wt: 309.4 g/mol
InChI Key: NQCKLQFXLDPQBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-ethoxy-3-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine, can be achieved through various synthetic routes. A notable method involves the Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources. This process features a novel activation mode of ethyl tertiary amines, where simultaneous selective cleavage of C-C and C-N bonds of the ethyl group occurs with molecular oxygen as the terminal oxidant in a one-pot protocol. This method demonstrates broad substrate scope, good functional group tolerance, and yields diversified and valuable products (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives reveal the inclination angles of substituent phenyl rings relative to the imidazole rings, which can significantly impact the compound's physical and chemical properties. For example, in some derivatives, the phenyl ring is inclined by 26.69° to 31.35° to the plane of the imidazole ring, influencing the compound's molecular geometry and intermolecular interactions (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, leading to the formation of diverse compounds with unique properties. For instance, they can react with 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones under microwave irradiation to form a new series of imidazo[1,2-a]pyridin-2-one derivatives. This demonstrates the versatility of these compounds in synthetic chemistry and their potential as intermediates for further chemical transformations (Tu, Zhang, Jia, Zhang, Jiang, & Shi, 2007).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as crystallinity, molecular conformation, and intermolecular interactions, can be deduced from their crystal structures. These properties are crucial for understanding the compound's stability, solubility, and potential applications. For example, the crystal structure analysis of an imidazo[4,5-b]pyridine derivative revealed two independent molecules in the asymmetric unit with specific conformations and intermolecular hydrogen bonds, which contribute to the compound's solid-state properties (Hjouji, Mague, Rodi, Ouzidana, & Essassic, 2016).

properties

IUPAC Name

2-ethoxy-3-[3-(2-imidazol-1-ylethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-22-18-17(7-4-8-20-18)15-5-3-6-16(13-15)23-12-11-21-10-9-19-14-21/h3-10,13-14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCKLQFXLDPQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C2=CC(=CC=C2)OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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